1-[2-(Trifluoromethyl)phenyl]cyclobutanamine
Overview
Description
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine is a chemical compound with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol. It is a useful research chemical and is often utilized as a building block in various chemical syntheses.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)phenyl]cyclobutanamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclobutanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles in the presence of a base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials, particularly those requiring the trifluoromethyl group for enhanced chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to various receptors and enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)phenyl]cyclopropanamine: This compound has a similar structure but with a cyclopropane ring instead of a cyclobutane ring.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which can have different solubility and stability properties compared to the free base form.
The uniqueness of this compound lies in its specific structural features, such as the cyclobutane ring and the trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]cyclobutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10(15)6-3-7-10/h1-2,4-5H,3,6-7,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJZZIPRBCMSIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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